Leukotriene D4 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene D4 methyl ester is an organic compound that belongs to the leukotriene family, specifically the D4 class of leukotrienes. It is a biologically active substance that plays a significant role in various physiological processes, including the promotion of inflammatory responses. This compound is a more lipid-soluble form of leukotriene D4, making it useful in certain research and medical applications .
Scientific Research Applications
Leukotriene D4 methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of leukotriene pathways and their chemical properties.
Biology: Researchers use this compound to investigate the role of leukotrienes in inflammatory responses and immune system regulation.
Medicine: The compound is studied for its potential therapeutic applications in treating conditions such as asthma and allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene D4 methyl ester can be synthesized through chemical synthesis methods. One common approach involves the esterification of leukotriene D4. The reaction typically requires the use of methanol and an acid catalyst to convert leukotriene D4 into its methyl ester form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Leukotriene D4 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .
Mechanism of Action
Leukotriene D4 methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the cysteinyl leukotriene receptors, including cysteinyl leukotriene 1 and cysteinyl leukotriene 2 receptors. Binding to these receptors triggers a cascade of intracellular signaling pathways that lead to various physiological responses, such as bronchoconstriction, increased vascular permeability, and the promotion of inflammatory cytokine release .
Comparison with Similar Compounds
Leukotriene D4 methyl ester is unique compared to other leukotrienes due to its enhanced lipid solubility, which allows for better membrane permeability and bioavailability. Similar compounds include:
Leukotriene C4: Another cysteinyl leukotriene with similar biological activities but different structural features.
Leukotriene E4: A metabolite of leukotriene D4 with distinct physiological roles.
Leukotriene B4: A non-cysteinyl leukotriene involved in neutrophil recruitment and inflammation
These comparisons highlight the unique properties of this compound, particularly its lipid solubility and specific receptor interactions.
Properties
Molecular Formula |
C26H42N2O6S |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-[[2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12-,17-14-/t21?,22-,23?/m0/s1 |
InChI Key |
PVGJCQKBOXAJIF-YIWIDSIYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N |
SMILES |
CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N |
Synonyms |
5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.